molecular formula C9H13ClN2O2 B1341451 N-(3-nitrobenzyl)ethanamine hydrochloride CAS No. 90389-71-2

N-(3-nitrobenzyl)ethanamine hydrochloride

Cat. No.: B1341451
CAS No.: 90389-71-2
M. Wt: 216.66 g/mol
InChI Key: IPELTCBRKZZTTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrobenzyl)ethanamine hydrochloride typically involves the nitration of benzylamine followed by the reduction of the nitro group and subsequent reaction with ethanamine. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and reduction processes, followed by purification and conversion to the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: N-(3-nitrobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-nitrobenzyl)ethanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

  • N-(4-nitrobenzyl)ethanamine hydrochloride
  • N-(2-nitrobenzyl)ethanamine hydrochloride
  • N-(3-nitrophenyl)ethanamine hydrochloride

Comparison: N-(3-nitrobenzyl)ethanamine hydrochloride is unique due to the position of the nitro group on the benzyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different biochemical properties and applications .

Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-2-10-7-8-4-3-5-9(6-8)11(12)13;/h3-6,10H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELTCBRKZZTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90389-71-2
Record name Benzenemethanamine, N-ethyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90389-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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